

Comparative Analysis of CEP120 Function Across Species: A Guide for Researchers

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An in-depth examination of the conserved and divergent roles of the centrosomal protein CEP120 in key biological processes across human, mouse, zebrafish, and fruit fly models. This guide provides a comparative overview of CEP120's function, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of cell biology, developmental biology, and drug development.

Abstract

Centrosomal Protein 120 (CEP120) is a crucial regulator of centriole biogenesis and ciliogenesis. Its dysfunction is linked to a class of human genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy. This guide explores the functional role of CEP120 across different species, highlighting its conserved functions in centriole duplication and elongation, as well as its involvement in the intricate signaling pathways that govern the formation of cilia. Through a comparative analysis of experimental data from human cell lines, mouse models, zebrafish, and *Drosophila melanogaster*, we provide a comprehensive resource for understanding the multifaceted roles of this essential protein.

Comparative Functional Overview of CEP120

CEP120 has been predominantly studied in mammalian systems, where it is established as a key player in centriole biology. In human and mouse cells, CEP120 is essential for centriole duplication, elongation, and maturation.[1][2] Depletion of CEP120 in these systems leads to a failure in procentriole formation and subsequent loss of centrioles after several cell divisions.[2] Furthermore, CEP120 plays a critical role in the formation of cilia, with its disruption leading to defects in ciliogenesis.[3][4] This function appears to be conserved in vertebrates, as knockdown of the cep120 ortholog in zebrafish results in classic ciliopathy-associated phenotypes, including hydrocephalus and body curvature.[5]

While a direct functional analysis of a CEP120 ortholog in *Drosophila melanogaster* is not extensively documented in the literature, orthology prediction tools suggest the presence of a homologous gene. Genome-wide RNAi screens in *Drosophila* for centriole duplication factors have not identified a clear CEP120 ortholog as a high-confidence hit, suggesting potential functional redundancy or a less critical role in the specific cell types and conditions screened. [6][7]

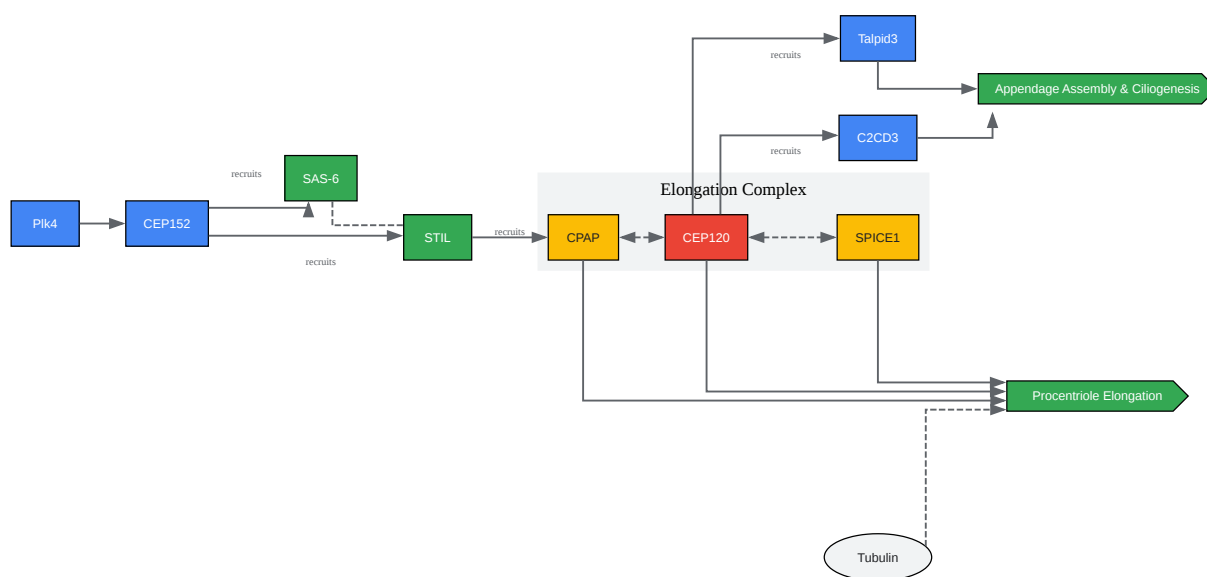
Table 1: Phenotypic Consequences of CEP120 Manipulation Across Species

Species	Experimental Approach	Phenotype	Reference(s)
Human	CRISPR/Cas9 Knockout (RPE1 cells)	Short centrioles, defective centriole elongation, impaired ciliogenesis.	[8]
siRNA Knockdown	Inhibition of centriole duplication, defective ciliogenesis.	[1][4]	
Mouse	Conditional Knockout (cerebellum)	Impaired ciliogenesis in neurons, cerebellar hypoplasia.	[9]
Global Knockout	Early embryonic lethality, hydrocephalus.	[9]	
Zebrafish	Morpholino Knockdown	Curved tail, hydrocephalus, otolith defects, craniofacial defects.	[5]
Drosophila	RNAi Screens	No strong, directly attributed phenotype for a clear ortholog.	[6][7]

Role of CEP120 in Centriole Elongation and Ciliogenesis

CEP120 functions as a positive regulator of centriole elongation by interacting with several other key centrosomal proteins.[1][10] It forms a complex with CPAP (Centrosomal P-4.1-associated protein) and SPICE1 to promote the addition of tubulin to the distal ends of procentrioles.[7][11] Furthermore, CEP120 is crucial for the recruitment of C2CD3 and Talpid3 to the distal ends of centrioles, which is essential for the assembly of centriolar appendages required for ciliogenesis.[6]

Signaling Pathway: CEP120 in Centriole Elongation



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Caption: CEP120 in the centriole elongation pathway.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of CEP120 in Human RPE1 Cells

This protocol describes the generation of CEP120 knockout cell lines using the CRISPR/Cas9 system, a common method to study gene function.

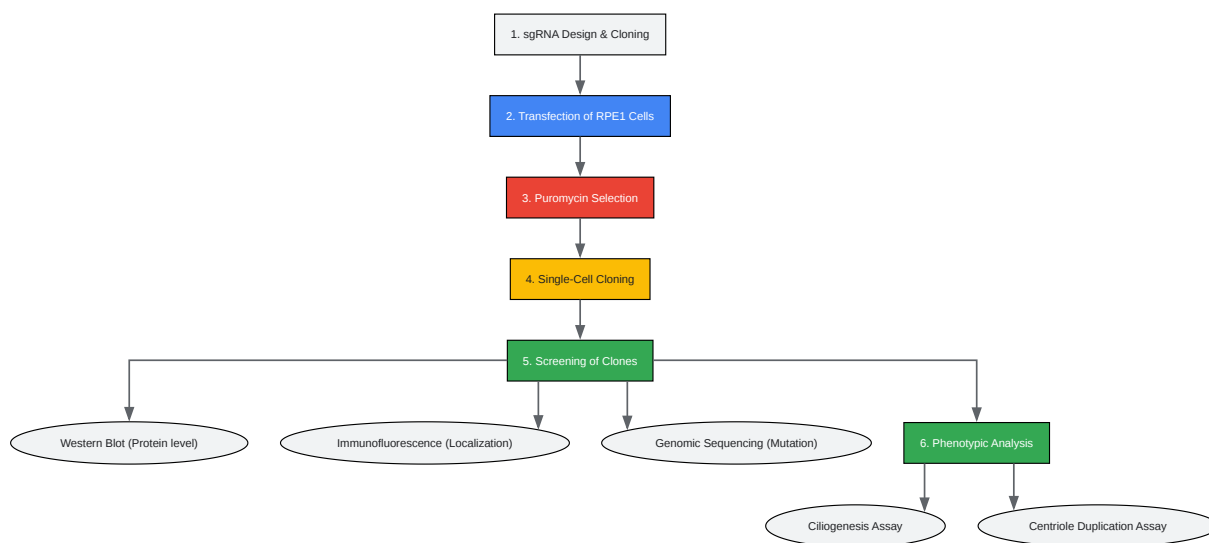
Materials:

- pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (Addgene)
- CEP120-specific single guide RNAs (sgRNAs)
- Human telomerase-immortalized retinal pigment epithelium (RPE1) cells
- Lipofectamine 3000 (Thermo Fisher Scientific)
- Puromycin
- Antibodies: anti-CEP120, anti-gamma-tubulin

Procedure:

- **sgRNA Design and Cloning:** Design two sgRNAs targeting an early exon of the CEP120 gene. Clone the annealed sgRNA oligonucleotides into the BbsI site of the pX459 vector.
- **Transfection:** Transfect RPE1 cells with the CEP120-sgRNA-pX459 plasmids using Lipofectamine 3000 according to the manufacturer's instructions.
- **Selection:** 24 hours post-transfection, select for transfected cells by adding 2 $\mu\text{g}/\text{mL}$ puromycin to the culture medium for 48 hours.
- **Single-Cell Cloning:** After selection, seed the cells at a low density in 96-well plates to isolate single clones.
- **Screening and Validation:** Expand the single-cell clones and screen for CEP120 knockout by Western blotting using an anti-CEP120 antibody. Further validate the knockout by immunofluorescence staining for CEP120 at the centrosome and by sequencing the genomic DNA at the target locus to confirm the presence of indel mutations.

Experimental Workflow: CRISPR/Cas9 Knockout and Phenotypic Analysis



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Caption: Workflow for CEP120 knockout and analysis.

Immunofluorescence Staining of Centrosomal Proteins

This protocol outlines the steps for visualizing CEP120 and other centrosomal markers in cultured cells.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (5% BSA in PBS)
- Primary antibodies (e.g., rabbit anti-CEP120, mouse anti-gamma-tubulin)
- Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
- DAPI
- Mounting medium

Procedure:

- Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.

- **Secondary Antibody Incubation:** Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
- **Counterstaining and Mounting:** Wash three times with PBS, stain with DAPI for 5 minutes, wash twice with PBS, and mount the coverslips on microscope slides using mounting medium.
- **Imaging:** Visualize the stained cells using a fluorescence microscope.

Co-immunoprecipitation of CEP120 and Interacting Proteins

This protocol is for identifying proteins that interact with CEP120 in a cellular context.

Materials:

- Cell lysate expressing tagged CEP120 (e.g., Myc-CEP120)
- Co-immunoprecipitation (Co-IP) lysis buffer
- Anti-tag antibody (e.g., anti-Myc)
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blotting reagents

Procedure:

- **Cell Lysis:** Lyse cells in Co-IP lysis buffer and clear the lysate by centrifugation.
- **Immunoprecipitation:** Incubate the cleared lysate with an anti-tag antibody for 2-4 hours at 4°C with gentle rotation.

- **Bead Binding:** Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
- **Washing:** Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specific binding proteins.
- **Elution:** Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- **Analysis:** Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CEP120 and putative interacting partners.

Conclusion

The comparative analysis of CEP120 across different species reveals a highly conserved and fundamental role in centriole biogenesis and ciliogenesis, particularly within vertebrates. While its function in mammals and zebrafish is well-established and linked to severe developmental disorders, its role in invertebrates like *Drosophila* remains less clear and warrants further investigation. The provided data, protocols, and pathway diagrams offer a valuable resource for researchers aiming to further dissect the molecular mechanisms of CEP120 function and its implication in human diseases. This guide serves as a foundation for future studies that will undoubtedly continue to unravel the complexities of this essential centrosomal protein.

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